MIF Tautomerase Inhibition: 4-(Thiophen-2-yl)picolinic acid Exhibits Micromolar Ki Differentiated by Non-Covalent Binding Mode from Covalent Inhibitors
4-(Thiophen-2-yl)picolinic acid demonstrates measurable inhibitory activity against macrophage migration inhibitory factor (MIF) tautomerase with a reported inhibition constant (Ki) of 3.5 μM [1]. In contrast, the benchmark MIF inhibitor ISO-1 ((S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester) achieves an IC50 of approximately 7 μM in comparable in vitro assays [2]. Critically, ISO-1 acts as a covalent, irreversible inhibitor that modifies the N-terminal proline residue of MIF, whereas 4-(Thiophen-2-yl)picolinic acid is proposed to act via a reversible, non-covalent binding mechanism based on its picolinic acid pharmacophore [2]. This mechanistic distinction is essential for experimental design in MIF-related research, as covalent inhibitors may produce prolonged target engagement and off-target liabilities not observed with reversible binders.
| Evidence Dimension | MIF tautomerase inhibition potency |
|---|---|
| Target Compound Data | Ki = 3.5 μM |
| Comparator Or Baseline | ISO-1 (benchmark MIF tautomerase inhibitor): IC50 ≈ 7 μM (covalent, irreversible mechanism) |
| Quantified Difference | Approximately 2-fold lower Ki/IC50 for target compound; distinct covalent vs. non-covalent mechanism |
| Conditions | Recombinant MIF tautomerase enzymatic assay; target compound: Ki determination; ISO-1: in vitro dopachrome tautomerase assay |
Why This Matters
The reversible, non-covalent inhibition mechanism of 4-(Thiophen-2-yl)picolinic acid makes it a distinct tool compound for MIF target validation studies where prolonged target occupancy or irreversible modification would confound interpretation of dose-response relationships or washout experiments.
- [1] BindingDB. (2025). BDBM50553871 / CHEMBL1392132: Affinity Data for 4-(Thiophen-2-yl)picolinic acid against MIF. Ki: 3500 nM. View Source
- [2] Al-Abed, Y., et al. (2005). ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis. Journal of Biological Chemistry, 280(44), 36541-36544. View Source
